Phenprocoumon

Pharmacokinetics Anticoagulation Drug Monitoring

Choose Phenprocoumon for research programs requiring a long-acting VKA with an ultra-long half-life (110–160 h), superior time in therapeutic range (74.0%), and minimal CYP2C9 confounding. The racemic mixture (≥98% purity) is supplied with full analytical documentation. Ideal for anticoagulation stability protocols, VKORC1 pharmacogenetic studies, and HPLC method validation. Sold exclusively for laboratory and research use; not for human or veterinary therapeutic applications.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
CAS No. 435-97-2
Cat. No. B610086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenprocoumon
CAS435-97-2
SynonymsPhenprocoumon;  Phenprocoumarol;  Marcumar;  Phenprocoumarole;  Falithrom;  Marcoumar;  Roche Brand of Phenprocoumon;  Wörwag Brand of Phenprocoumon;  Phenprogramma;  Phenylpropylhydroxycumarinum;  Roche Brand of Phenprocoumon; 
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3
InChIKeyDQDAYGNAKTZFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPRACTICALLY INSOL IN H2O;  SOL IN CHLOROFORM & METHANOL
SOL IN SOLN OF ALKALI HYDROXIDES
4.86e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenprocoumon (CAS 435-97-2): A Long-Acting Vitamin K Antagonist for Anticoagulation Research and Formulation


Phenprocoumon is a 4-hydroxycoumarin derivative [1] that acts as a vitamin K antagonist (VKA), inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X [2]. It is a racemic mixture of R- and S-enantiomers [3] with a molecular formula of C18H16O3 and a molecular weight of 280.32 g/mol [4]. As an oral anticoagulant, it is used clinically for the prevention and treatment of thromboembolic disorders .

Why Phenprocoumon (CAS 435-97-2) Cannot Be Directly Substituted with Warfarin or Acenocoumarol


Vitamin K antagonists (VKAs) such as warfarin, acenocoumarol, and phenprocoumon share a common mechanism of action but exhibit profound differences in their pharmacokinetic and pharmacogenetic profiles that preclude direct therapeutic interchange [1]. Phenprocoumon possesses an exceptionally long elimination half-life (110–160 hours) compared to warfarin (20–60 hours) and acenocoumarol (8–11 hours), which fundamentally alters dosing strategies, time to steady-state, and reversal requirements [2]. Furthermore, the relative contribution of CYP2C9 to drug clearance differs substantially among these agents, with phenprocoumon demonstrating the least dependence on this polymorphic enzyme [1]. Consequently, generic substitution without dose adjustment and intensive monitoring would result in either subtherapeutic anticoagulation or elevated bleeding risk [3].

Quantitative Evidence Guide: Phenprocoumon (CAS 435-97-2) Differentiation from Warfarin and Acenocoumarol


Elimination Half-Life: Phenprocoumon's 110–160 Hour Half-Life Contrasts with Warfarin's 20–60 Hours and Acenocoumarol's 8–11 Hours

Phenprocoumon exhibits an elimination half-life of 110–130 hours (approximately 5 days) [1], with more recent data confirming a mean half-life of 5.27–5.29 days (126–127 hours) . This is markedly longer than warfarin (half-life 20–60 hours, mean 40 hours) and acenocoumarol (half-life 8–11 hours) [2]. The extended half-life of phenprocoumon results in a slower onset of action, a longer time to reach steady-state (approximately 2–3 weeks), and a prolonged anticoagulant effect after discontinuation compared to other VKAs [1].

Pharmacokinetics Anticoagulation Drug Monitoring

CYP2C9 Pharmacogenetic Impact: Phenprocoumon Exhibits the Least CYP2C9-Dependent Clearance Among VKAs

The CYP2C9 isoenzyme is most important for the clearance of warfarin, followed by acenocoumarol, and lastly phenprocoumon [1]. For phenprocoumon, VKORC1, CYP2C9, and CYP4F2 genotypes together explain 46% of maintenance dosage variation [2]. Each additional VKORC1 variant allele reduces phenprocoumon maintenance dosage by 4.8 mg/week (P<0.0001), while each additional CYP2C9 variant allele reduces dosage by 2.2 mg/week (P=0.002) [2]. In contrast, CYP2C9 polymorphisms have a much larger impact on warfarin dose requirements, with dose reductions of 20–78% observed depending on genotype [3]. The ratio of S- to R-phenprocoumon plasma clearance is 0.95 in CYP2C9*1/*1 carriers versus 0.65 in *3/*3 carriers (P<0.001) [4].

Pharmacogenetics Drug Metabolism Personalized Medicine

Anticoagulation Stability: Phenprocoumon Achieves Higher Time in Therapeutic Range (TTR) and Lower INR Variability than Warfarin

In a study of patients performing self-management, the mean percentage of time within therapeutic INR target range was 74.0% for phenprocoumon versus 70.2% for warfarin (P=0.008) [1]. The median variance in INR values was 0.29 (95% CI 0.25–0.33) in the phenprocoumon group compared to 0.35 (95% CI 0.32–0.38) in the warfarin group (P=0.0004) [1]. In elderly patients, median TTR values ranged from 75.4% in VKORC1 wildtypes to 100% in variant carriers (P=0.0464) [2]. Patients using phenprocoumon more often maintain INR values within the therapeutic range in the long term, requiring fewer monitoring visits [3].

Anticoagulation Control INR Stability Therapeutic Monitoring

Bleeding Risk Profile: Phenprocoumon Shows Comparable or Lower Bleeding Risk Relative to Warfarin in Real-World Cohorts

In a large German cohort of 246,220 phenprocoumon-treated patients, the incidence rate of first bleeding requiring hospitalization was 2.79 per 100 patient-years [1]. When compared to direct oral anticoagulants, phenprocoumon demonstrated similar bleeding risks: adjusted hazard ratio for hospitalized bleeding with rivaroxaban versus phenprocoumon was 1.04 (95% CI 0.97–1.11), while dabigatran was associated with fewer bleedings (HR 0.87) [2]. In left ventricular assist device patients, phenprocoumon users had better anticoagulation quality than warfarin users [3]. Importantly, the effects of CYP2C9 polymorphisms on bleeding risk are least pronounced with phenprocoumon compared to warfarin, due to its reduced dependence on CYP2C9 for clearance [4].

Safety Bleeding Risk Anticoagulation

Optimal Research and Industrial Applications for Phenprocoumon (CAS 435-97-2)


Pharmacogenetic Studies Requiring a VKA with Reduced CYP2C9 Sensitivity

Phenprocoumon is the preferred VKA for pharmacogenetic research focused on VKORC1 polymorphisms or for studies requiring a comparator with minimal CYP2C9 confounding [1]. Its reduced dependence on CYP2C9 for clearance (relative importance: warfarin > acenocoumarol > phenprocoumon) [2] makes it an ideal control compound when investigating drug metabolism pathways involving CYP3A4 or non-CYP elimination routes. Each additional VKORC1 variant allele reduces phenprocoumon maintenance dosage by 4.8 mg/week [1], providing a robust quantitative signal for genetic association studies.

Long-Term Anticoagulation Stability and Therapeutic Monitoring Research

Due to its 110–160 hour half-life [3] and demonstrated superior time in therapeutic range (74.0% vs 70.2% for warfarin, P=0.008) [4], phenprocoumon is the compound of choice for studies investigating anticoagulation stability, INR variability reduction, and patient self-management protocols [4]. The lower INR variance (0.29 vs 0.35, P=0.0004) [4] provides a more stable baseline for evaluating interventions aimed at improving anticoagulation control.

Formulation Development and Analytical Method Validation

Phenprocoumon serves as a reference standard for HPLC method development and validation, with commercially available material demonstrating >99% chemical purity by HPLC . Its well-characterized racemic nature (R- and S-enantiomers) [3] and established analytical methods for chiral separation make it suitable for stability studies, impurity profiling, and the development of generic pharmaceutical formulations [5].

Comparative Effectiveness and Safety Research Against DOACs

As a widely used VKA in European clinical practice, phenprocoumon provides a crucial comparator arm for real-world studies evaluating direct oral anticoagulants (DOACs) [6]. Its bleeding risk profile is well-documented (2.79 hospitalizations per 100 patient-years) [7], and comparative hazard ratios versus rivaroxaban (HR 1.04, 95% CI 0.97–1.11) and dabigatran (HR 0.87) [6] establish quantitative benchmarks for safety and efficacy assessments of novel anticoagulants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenprocoumon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.